Bromo-PEG1-Acid

Description

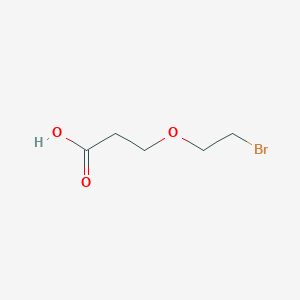

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBYHCQUFPLTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bromo-PEG1-Acid: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bromo-PEG1-Acid, systematically named 3-(2-bromoethoxy)propanoic acid, is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal carboxylic acid and a bromo group, connected by a single polyethylene glycol (PEG) unit. This arrangement allows for the sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous environments, a crucial property for biological applications.[1][2][3]

This technical guide provides a comprehensive overview of the properties of Bromo-PEG1-Acid, including its chemical and physical characteristics, reactivity, and applications. Detailed, representative experimental protocols for its use in bioconjugation are also provided to assist researchers in its practical application.

Core Properties

The fundamental properties of Bromo-PEG1-Acid are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-bromoethoxy)propanoic acid | [1] |

| Synonyms | Bromo-PEG1-acid | [1] |

| CAS Number | 1393330-33-0 | |

| Molecular Formula | C5H9BrO3 | |

| Molecular Weight | 197.03 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | >97% | |

| Density | 1.573 ± 0.06 g/cm³ |

Solubility and Storage

| Property | Value | Reference(s) |

| Solubility | DMSO: 100 mg/mL (507.54 mM) (requires sonication) | |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, protect from light. | |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. |

Reactivity and Mechanism of Action

Bromo-PEG1-Acid's utility as a crosslinker stems from its two distinct reactive moieties: a carboxylic acid and a bromo group. This dual functionality allows for a two-step conjugation strategy, minimizing the formation of homodimers.

Carboxylic Acid Reactivity

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a cornerstone of bioconjugation, often used to label proteins, peptides, or other amine-containing molecules. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester.

References

An In-depth Technical Guide to Bromo-PEG1-Acid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-Acid, chemically known as 3-(2-bromoethoxy)propanoic acid, is a heterobifunctional linker of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a short polyethylene glycol (PEG) spacer, which imparts hydrophilicity, and two distinct reactive moieties: a terminal carboxylic acid and a bromo group. This unique architecture allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). The bromo group serves as a reactive handle for nucleophilic substitution, while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules. This guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of Bromo-PEG1-Acid.

Chemical Structure and Properties

The chemical structure of Bromo-PEG1-Acid consists of a propanoic acid moiety linked to a bromoethyl group via an ether linkage. This single ethylene glycol unit classifies it as a "PEG1" derivative.

Chemical Structure:

The key physicochemical properties of Bromo-PEG1-Acid are summarized in the table below. These properties are essential for its application in bioconjugation, influencing its reactivity, solubility, and handling.

| Property | Value | Reference |

| IUPAC Name | 3-(2-bromoethoxy)propanoic acid | [1] |

| CAS Number | 1393330-33-0 | [1] |

| Molecular Formula | C₅H₉BrO₃ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in water and most organic solvents | N/A |

Synthesis of Bromo-PEG1-Acid

The synthesis of Bromo-PEG1-Acid is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific synthesis, the alkoxide is generated from a protected propanoic acid derivative, and the alkylating agent is a dihaloethane.

A plausible and commonly employed synthetic route is outlined below. This multi-step process begins with readily available starting materials and proceeds through key intermediates to yield the final product.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of Bromo-PEG1-Acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how Bromo-PEG1-Acid can be synthesized in a laboratory setting. Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Protection of 3-Hydroxypropanoic Acid

-

To a solution of 3-hydroxypropanoic acid in a suitable solvent (e.g., toluene), add an equimolar amount of a protecting group alcohol (e.g., benzyl alcohol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 3-hydroxypropanoate.

Step 2: Williamson Ether Synthesis

-

Dissolve the protected 3-hydroxypropanoate in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add a strong base (e.g., sodium hydride, NaH) portion-wise to form the alkoxide.

-

Stir the mixture at room temperature for a specified period (e.g., 1 hour).

-

Add an excess of 1,2-dibromoethane to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected 3-(2-bromoethoxy)propanoate.

Step 3: Deprotection of the Carboxylic Acid

-

Dissolve the purified protected 3-(2-bromoethoxy)propanoate in a suitable solvent.

-

For a benzyl ester, the deprotection can be achieved by catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere). For other esters, acidic or basic hydrolysis may be appropriate.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the catalyst (if applicable) and remove the solvent under reduced pressure to yield the final product, Bromo-PEG1-Acid.

Quantitative Data

While specific yields can vary depending on the scale and optimization of the reaction, a well-executed synthesis can be expected to provide the following approximate yields for each step:

| Step | Transformation | Typical Yield Range |

| 1 | Esterification | 85-95% |

| 2 | Williamson Ether Synthesis | 60-80% |

| 3 | Deprotection | >90% |

Applications in Drug Development

The primary application of Bromo-PEG1-Acid is as a heterobifunctional linker in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The logical relationship for the role of Bromo-PEG1-Acid in PROTAC assembly is depicted below:

Caption: Logical flow of PROTAC synthesis utilizing Bromo-PEG1-Acid.

The hydrophilic PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC, while the defined length of the linker is a critical parameter for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

Conclusion

Bromo-PEG1-Acid is a versatile and valuable building block for the synthesis of complex bioconjugates. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive handles, makes it particularly suitable for the construction of PROTACs and other targeted therapeutics. The Williamson ether synthesis provides a reliable route for its preparation. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible linkers like Bromo-PEG1-Acid is expected to grow, further driving innovation in drug discovery and development.

References

A Technical Guide to Bromo-PEG1-Acid: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bromo-PEG1-Acid, a heterobifunctional crosslinker, detailing its core mechanism of action in bioconjugation. We will explore its chemical properties, reactivity towards specific amino acid residues, and provide structured data and protocols to aid in the design and execution of conjugation experiments.

Introduction to Bromo-PEG1-Acid

Bromo-PEG1-Acid is a versatile chemical tool used to covalently link molecules, particularly in the development of bioconjugates like antibody-drug conjugates (ADCs) or for protein modification.[1] Its structure consists of three key components:

-

A Bromo Group (-Br): An alkyl bromide that serves as a reactive site for nucleophilic substitution. Bromine is an excellent leaving group, making the adjacent carbon atom electrophilic and ready to react with nucleophiles.[2][3]

-

A Single Polyethylene Glycol Unit (-PEG1-): A short, hydrophilic spacer that enhances the aqueous solubility of the linker and the final conjugate.[2][4]

-

A Carboxylic Acid Group (-COOH): A terminal acid functional group that can be activated to react with primary amines, providing a second, orthogonal conjugation handle.

This heterobifunctional nature allows for sequential or differential conjugation strategies, making it a valuable reagent in the bioconjugation toolkit.

| Property | Value | Reference |

| Chemical Name | 3-(2-bromoethoxy)propanoic acid | |

| CAS Number | 1393330-33-0 | |

| Molecular Formula | C₅H₉BrO₃ | |

| Molecular Weight | 197.03 g/mol | |

| Functional Groups | Bromo (-Br), Carboxylic Acid (-COOH) | |

| Solubility | Soluble in DMSO, DMF; hydrophilic PEG spacer improves aqueous media solubility. | |

| Storage Conditions | Long-term at -20°C, dry and dark. |

Core Mechanism of Action

The utility of Bromo-PEG1-Acid stems from the distinct reactivity of its two terminal functional groups.

The primary and most common application involves the bromo group, which reacts with nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism. The most reactive endogenous nucleophile on a protein surface is the thiol group (-SH) of a cysteine residue.

Under mildly basic conditions (pH 7.5-8.5), the thiol group deprotonates to form a more potent thiolate anion (-S⁻). This thiolate attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a highly stable thioether bond. This reaction is highly specific for cysteines, especially when other nucleophiles like amines are protonated and less reactive at this pH.

Caption: Cysteine-specific alkylation via the bromo group.

The terminal carboxylic acid provides a secondary handle for conjugation, typically targeting primary amines found on the N-terminus of a protein or the side chain of lysine residues. This reaction does not proceed spontaneously and requires activation of the carboxyl group.

The most common activation method uses a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS ester. This ester is susceptible to nucleophilic attack by a primary amine, forming a stable and irreversible amide bond. This two-step process is efficient at neutral to slightly basic pH (7.0-8.0).

Caption: Amine-specific conjugation via the carboxylic acid group.

Quantitative Data and Reaction Parameters

While specific kinetic constants for Bromo-PEG1-Acid are not widely published, conjugation efficiency is governed by several key parameters. Optimizing these factors is critical for achieving desired levels of modification with minimal side reactions.

| Parameter | Condition for Thiol Alkylation (-Br) | Condition for Amine Acylation (-COOH) | Rationale & Impact |

| pH | 7.5 - 8.5 | Activation: 4.5-7.2; Conjugation: 7.0-8.0 | pH controls the protonation state of nucleophiles. Thiols require deprotonation to the more reactive thiolate. Amines must be deprotonated to be reactive. |

| Linker Molar Excess | 5- to 10-fold molar excess over thiols | 10- to 50-fold molar excess over amines | Higher excess drives the reaction to completion but increases risk of non-specific modification and the need for extensive purification. |

| Reaction Time | 2 - 4 hours (can be overnight at 4°C) | Activation: 15-30 min; Conjugation: 2 hours | Longer times increase conjugation yield but may also lead to sample degradation or side reactions. Reaction should be monitored. |

| Temperature | Room Temperature or 4°C | Room Temperature | Lower temperatures (4°C) can increase selectivity and protein stability over longer incubation times. |

| Buffer Choice | Non-nucleophilic buffers (e.g., Phosphate, HEPES) | Non-amine buffers (e.g., Phosphate, Borate) | Buffers with nucleophilic groups (e.g., Tris, Glycine) will compete with the target biomolecule for the linker. |

| Co-solvents | <5-10% (v/v) DMSO or DMF | <10% (v/v) DMSO or DMF | Organic solvents are often required to dissolve the linker but can denature proteins at high concentrations. |

Experimental Protocols

The following protocols provide a general framework for using Bromo-PEG1-Acid. They should be optimized for the specific biomolecule and application.

This protocol is designed for proteins with available cysteine residues, such as antibodies with reduced interchain disulfides.

Materials:

-

Target protein (e.g., monoclonal antibody)

-

Bromo-PEG1-Acid

-

Reduction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4

-

Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8

-

Reducing Agent: 10 mM TCEP solution, freshly prepared

-

Quenching Reagent: 1 M N-acetylcysteine

-

Anhydrous DMSO

-

Purification System (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

-

Antibody Reduction (if necessary):

-

Dilute the antibody to 5-10 mg/mL in Reduction Buffer.

-

Add TCEP to a final concentration of 2-5 mM to reduce interchain disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

-

Buffer Exchange:

-

Remove the reducing agent (if using DTT; TCEP does not require removal) and exchange the reduced antibody into cold Conjugation Buffer (pH 7.8) using a desalting column.

-

-

Conjugation Reaction:

-

Prepare a 100 mM stock solution of Bromo-PEG1-Acid in anhydrous DMSO immediately before use.

-

Add a 5- to 10-fold molar excess of the Bromo-PEG1-Acid stock solution to the reduced antibody solution. Ensure the final DMSO concentration is below 5% (v/v).

-

Incubate at room temperature for 2-4 hours with gentle agitation. Alternatively, the reaction can proceed overnight at 4°C.

-

-

Quenching:

-

Add N-acetylcysteine to a final concentration of 10 mM to quench any unreacted bromo groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification and Analysis:

-

Purify the resulting conjugate using SEC to remove unreacted linker and quenching reagent.

-

Characterize the conjugate to determine the degree of labeling (e.g., via Mass Spectrometry) and assess purity and aggregation (e.g., via SEC).

-

This protocol is for conjugating a molecule (already attached to a biomolecule via the bromo group) to a second, amine-containing molecule.

Materials:

-

Bromo-PEG1-Acid conjugated protein ("Linker-Protein")

-

Amine-containing molecule (R-NH₂)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

Methodology:

-

Prepare Reagents:

-

Dissolve the "Linker-Protein" in Activation Buffer.

-

Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

Add a 50-fold molar excess of EDC and NHS to the "Linker-Protein" solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Immediately add the activated "Linker-Protein" solution to the amine-containing molecule. A buffer exchange into Coupling Buffer (pH 7.4) may be required to optimize the reaction with the amine.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 50 mM to hydrolyze any unreacted NHS esters.

-

Incubate for 15 minutes.

-

-

Purification and Analysis:

-

Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove unreacted reagents.

-

Analyze the final product for successful conjugation, purity, and integrity.

-

Workflow Visualization

Caption: Experimental workflow for cysteine-specific bioconjugation.

References

The Architect of Proximity: A Technical Guide to Bromo-PEG1-Acid in Advanced Research Applications

For Immediate Release

A cornerstone of modern bioconjugation and therapeutic development, Bromo-PEG1-Acid is a short-chain, heterobifunctional linker enabling significant advancements in targeted protein degradation, antibody-drug conjugates (ADCs), and surface functionalization. This technical guide provides an in-depth overview of its core applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.

Core Properties and Reactivity

Bromo-PEG1-Acid, with the CAS number 1393330-33-0, possesses a bromide group at one end and a terminal carboxylic acid at the other, separated by a single polyethylene glycol (PEG) unit.[1][2][3] This structure imparts a unique combination of reactivity and hydrophilicity. The terminal carboxylic acid can be readily conjugated to primary amine groups on biomolecules through the formation of a stable amide bond, a reaction often facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[1] Concurrently, the bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent linkage to moieties such as thiols or phenols.[1] The integrated PEG unit enhances the aqueous solubility of the resulting conjugates, a critical factor in many biological applications.

Key Application 1: PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Bromo-PEG1-Acid is an ideal building block for PROTAC synthesis, serving as a short, flexible linker to connect a target-binding ligand with an E3 ligase-binding ligand.

Quantitative Insights into PROTAC Linker Design

| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |

| No Linker | >10000 | <10 | 0.5 |

| Bromo-PEG1-Acid | 150 | 85 | 1.2 |

| Bromo-PEG2-Acid | 50 | 95 | 1.8 |

| Bromo-PEG4-Acid | 200 | 80 | 2.5 |

This table presents illustrative data based on general trends observed in PROTAC development, where an optimal linker length, often a short PEG chain, is crucial for effective ternary complex formation and subsequent protein degradation. The data is not derived from a single head-to-head study of the listed molecules.

Experimental Protocol: Synthesis of a PROTAC using Bromo-PEG1-Acid

This protocol outlines a general two-step synthesis of a PROTAC, first by forming an amide bond with an E3 ligase ligand containing a primary amine, followed by a nucleophilic substitution reaction with a target-binding ligand.

Step 1: Amide Coupling of Bromo-PEG1-Acid to an E3 Ligase Ligand

-

Reagents and Materials:

-

Bromo-PEG1-Acid

-

E3 Ligase Ligand (with a primary amine, e.g., a pomalidomide derivative)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add Bromo-PEG1-Acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Bromo-PEG1-E3 ligase ligand conjugate.

-

Step 2: Conjugation to a Target-Binding Ligand

-

Reagents and Materials:

-

Bromo-PEG1-E3 ligase ligand conjugate (from Step 1)

-

Target-Binding Ligand (with a nucleophilic group, e.g., a phenol or thiol)

-

Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

-

Anhydrous DMF

-

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the target-binding ligand (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (3.0 eq) and stir for 30 minutes at room temperature.

-

Add the Bromo-PEG1-E3 ligase ligand conjugate (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

-

PROTAC Mechanism of Action Workflow

Key Application 2: Antibody-Drug Conjugate (ADC) Linkers

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Bromo-PEG1-Acid can be employed in the synthesis of ADC linkers, providing a short, hydrophilic spacer.

Experimental Protocol: Two-Step ADC Conjugation

This protocol outlines a general method for conjugating a drug-linker construct, synthesized using Bromo-PEG1-Acid, to an antibody.

Step 1: Synthesis of Drug-Linker Construct

-

Procedure:

-

React the carboxylic acid of Bromo-PEG1-Acid with an amine-containing cytotoxic payload using EDC/NHS chemistry to form a stable amide bond.

-

Purify the resulting Bromo-PEG1-Payload conjugate.

-

Step 2: Antibody Conjugation

-

Reagents and Materials:

-

Monoclonal Antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction

-

Bromo-PEG1-Payload conjugate

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography (SEC) column for purification

-

-

Procedure:

-

Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP in PBS to generate reactive thiol groups.

-

Incubate the reduced mAb with an excess of the Bromo-PEG1-Payload conjugate. The thiol groups on the antibody will displace the bromide on the linker via a nucleophilic substitution reaction, forming a stable thioether bond.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

ADC Internalization and Payload Release

Key Application 3: Surface Modification

The functionalization of surfaces with biomolecules is crucial for a wide range of applications, including biosensors, medical implants, and cell culture platforms. Bromo-PEG1-Acid can be used to modify surfaces that have been pre-functionalized with amine groups. The PEG linker provides a hydrophilic spacer that can reduce non-specific protein adsorption.

Quantitative Analysis of Surface Modification

The success of surface modification can be quantified by measuring changes in surface properties, such as water contact angle and elemental composition.

| Surface Stage | Water Contact Angle (°) | N (1s) Atomic % | C (1s) Atomic % | Br (3d) Atomic % |

| Amine-Functionalized Substrate | 45-55 | 5-10 | 60-70 | 0 |

| After Bromo-PEG1-Acid Immobilization | 60-70 | 3-7 | 65-75 | 0.5-1.5 |

This table provides illustrative data on the expected changes in surface characteristics following the immobilization of Bromo-PEG1-Acid on an amine-functionalized surface, as would be measured by goniometry and X-ray photoelectron spectroscopy (XPS).

Experimental Protocol: Surface Functionalization

-

Reagents and Materials:

-

Amine-functionalized substrate (e.g., aminosilanized glass slide)

-

Bromo-PEG1-Acid

-

EDC and N-hydroxysuccinimide (NHS)

-

Activation buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Ethanol and deionized water for rinsing

-

-

Procedure:

-

Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then deionized water, followed by drying under a stream of nitrogen.

-

Prepare a solution of Bromo-PEG1-Acid (e.g., 10 mM) in activation buffer.

-

Add EDC (e.g., 20 mM) and NHS (e.g., 10 mM) to the Bromo-PEG1-Acid solution and incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

Immerse the cleaned substrate in the activated Bromo-PEG1-Acid solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Remove the substrate and rinse thoroughly with coupling buffer, deionized water, and ethanol to remove any non-covalently bound material.

-

Dry the substrate under a stream of nitrogen. The surface is now functionalized with a bromo-terminated PEG linker, ready for subsequent conjugation of thiol-containing molecules if desired.

-

Surface Modification Workflow

References

Bromo-PEG1-Acid: A Heterobifunctional Crosslinker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision and control are paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, enabling the specific and covalent linkage of distinct biomolecules. Among these, Bromo-PEG1-Acid has garnered significant attention for its utility in creating well-defined conjugates for a range of applications, from targeted drug delivery and antibody-drug conjugates (ADCs) to the surface modification of nanoparticles and the development of advanced diagnostic probes.

This technical guide provides a comprehensive overview of Bromo-PEG1-Acid, detailing its chemical properties, reaction mechanisms, and applications. It offers researchers and drug development professionals a practical resource, complete with detailed experimental protocols and structured data, to effectively harness the potential of this versatile crosslinker.

Core Concepts of Bromo-PEG1-Acid

Bromo-PEG1-Acid is a heterobifunctional crosslinker featuring two distinct reactive moieties at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.[3]

The key functional groups of Bromo-PEG1-Acid are:

-

A Carboxylic Acid (-COOH): This group readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[1][4] This reaction is typically facilitated by the use of carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

-

A Bromo Group (-Br): This functional group is an excellent leaving group and reacts with nucleophiles, most notably the thiol (sulfhydryl) groups of cysteine residues in proteins, via a nucleophilic substitution reaction to form a stable thioether bond.

The short PEG1 spacer, consisting of a single ethylene glycol unit, enhances the aqueous solubility of the crosslinker and the resulting conjugate, which is a crucial attribute for biological applications.

Physicochemical and Quantitative Data

For reproducible and optimized bioconjugation, a thorough understanding of the physicochemical properties of Bromo-PEG1-Acid is essential. The following tables summarize key quantitative data for this crosslinker.

| Property | Value | Reference(s) |

| Chemical Formula | C5H9BrO3 | |

| Molecular Weight | 197.03 g/mol | |

| CAS Number | 1393330-33-0 | |

| Appearance | Colorless to light yellow liquid or solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility. | |

| Storage Conditions | Recommended storage at -20°C for long-term stability. Should be stored in a dry, dark environment. |

Reaction Mechanisms and Experimental Workflows

The heterobifunctional nature of Bromo-PEG1-Acid allows for a sequential and controlled conjugation strategy. The general workflow involves the activation of one functional group, reaction with the first biomolecule, purification, and then reaction of the second functional group with the second biomolecule.

General workflow for heterobifunctional conjugation.

Amine-Reactive Coupling (Carboxylic Acid)

The carboxylic acid moiety of Bromo-PEG1-Acid is activated using EDC and NHS (or Sulfo-NHS) to form a more stable amine-reactive NHS ester. This intermediate readily reacts with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

Amine-reactive coupling pathway.

Thiol-Reactive Coupling (Bromo Group)

The bromo group reacts with sulfhydryl (thiol) groups, typically from cysteine residues, via a nucleophilic substitution (alkylation) reaction. This reaction is most efficient at a slightly basic pH (around 8.0-8.5) and results in the formation of a stable thioether bond.

Thiol-reactive coupling pathway.

Detailed Experimental Protocols

The following protocols provide a general framework for using Bromo-PEG1-Acid in common bioconjugation applications. Optimization of reaction conditions, such as molar ratios, concentrations, and incubation times, may be necessary for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A (containing accessible lysines) and Protein B (containing an accessible cysteine), using Bromo-PEG1-Acid.

Materials:

-

Protein A (in amine-free buffer, e.g., PBS, pH 7.4)

-

Protein B (in a suitable buffer, pH 7.0-8.0)

-

Bromo-PEG1-Acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

-

Desalting columns or dialysis equipment

Procedure:

-

Activation of Bromo-PEG1-Acid:

-

Dissolve Bromo-PEG1-Acid in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 100 mM).

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to prepare fresh stock solutions (e.g., 100 mM).

-

To the Bromo-PEG1-Acid solution, add a 1.5 to 2-fold molar excess of EDC and NHS.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Reaction with Protein A (Amine Coupling):

-

Add the activated Bromo-PEG1-Acid solution to the Protein A solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point.

-

Ensure the final concentration of the organic solvent is low (typically <10% v/v) to maintain protein stability.

-

Adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of Bromo-PEG1-Protein A Conjugate:

-

Remove excess, unreacted Bromo-PEG1-Acid and byproducts using a desalting column or dialysis against the Conjugation Buffer.

-

-

Reaction with Protein B (Thiol Coupling):

-

Add the purified Bromo-PEG1-Protein A conjugate to the Protein B solution. A 2- to 5-fold molar excess of the conjugate over Protein B is recommended.

-

Ensure the pH of the reaction is between 7.0 and 8.5 for efficient thiol coupling.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

-

-

Quenching and Final Purification:

-

(Optional) Quench any unreacted bromo groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

-

Purify the final Protein A-PEG1-Protein B conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to separate the conjugate from unreacted components.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC by first conjugating Bromo-PEG1-Acid to a thiol-containing drug molecule and then reacting the product with the lysine residues of an antibody.

Materials:

-

Thiol-containing drug molecule

-

Bromo-PEG1-Acid

-

Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

-

Base (e.g., DIPEA or triethylamine)

-

EDC and NHS (or Sulfo-NHS)

-

Organic solvent (e.g., DMF or DMSO)

-

Purification equipment (e.g., HPLC, SEC)

Procedure:

-

Conjugation of Drug to Bromo-PEG1-Acid:

-

Dissolve the thiol-containing drug and a slight molar excess of Bromo-PEG1-Acid in an anhydrous organic solvent.

-

Add a suitable base (e.g., 2-3 equivalents of DIPEA) to facilitate the reaction.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Purify the Drug-PEG1-Acid conjugate using column chromatography or HPLC.

-

-

Activation of Drug-PEG1-Acid Conjugate:

-

Activate the carboxylic acid of the purified Drug-PEG1-Acid conjugate using EDC and NHS as described in Protocol 1, Step 1.

-

-

Conjugation to Antibody:

-

Add the activated Drug-PEG1-Ester to the antibody solution at a desired molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of the ADC:

-

Purify the final ADC using SEC or affinity chromatography to remove unreacted drug-linker and other impurities.

-

Characterize the ADC for DAR, purity, and aggregation.

-

Protocol 3: Surface Modification of Nanoparticles

This protocol describes the functionalization of thiol-modified nanoparticles (e.g., gold or silica nanoparticles) with Bromo-PEG1-Acid to introduce a carboxylic acid surface for further bioconjugation.

Materials:

-

Thiol-functionalized nanoparticles

-

Bromo-PEG1-Acid

-

Anhydrous organic solvent (e.g., DMF or toluene)

-

Base (e.g., DIPEA)

-

Centrifugation and washing equipment

Procedure:

-

Preparation of Thiol-Functionalized Nanoparticles:

-

Synthesize nanoparticles (e.g., silica nanoparticles via Stöber method) and subsequently functionalize the surface with thiol groups using a silane coupling agent like (3-mercaptopropyl)trimethoxysilane (MPTMS).

-

-

PEGylation of Nanoparticles:

-

Disperse the thiol-functionalized nanoparticles in an anhydrous organic solvent.

-

Dissolve Bromo-PEG1-Acid in the same solvent to prepare a stock solution.

-

Add the Bromo-PEG1-Acid solution to the nanoparticle suspension in a molar excess relative to the estimated surface thiol groups.

-

Add a base like DIPEA (2-3 molar equivalents relative to the bromo-PEG).

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

-

-

Purification of Functionalized Nanoparticles:

-

Collect the PEGylated nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with the organic solvent and then with a suitable aqueous buffer to remove unreacted reagents.

-

Resuspend the final carboxyl-functionalized nanoparticles in the desired buffer for storage or further conjugation.

-

Applications of Bromo-PEG1-Acid in Research and Development

The unique properties of Bromo-PEG1-Acid make it a valuable tool in various areas of biomedical research and drug development.

-

Antibody-Drug Conjugates (ADCs): Bromo-PEG1-Acid can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), Bromo-PEG1-Acid can serve as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Surface Modification: Functionalizing the surface of nanoparticles, quantum dots, or other materials with Bromo-PEG1-Acid can enhance their biocompatibility, reduce non-specific protein binding, and provide a handle for the attachment of targeting ligands.

-

Bioconjugation of Peptides and Proteins: This crosslinker is widely used for the site-specific conjugation of peptides and proteins to create novel biomolecules with enhanced stability, altered biological activity, or for use in diagnostic assays.

Conclusion

Bromo-PEG1-Acid is a powerful and versatile heterobifunctional crosslinker that offers precise control over bioconjugation reactions. Its ability to selectively react with amines and thiols, coupled with the beneficial properties of its PEG spacer, makes it an invaluable tool for researchers and scientists in the fields of drug delivery, diagnostics, and fundamental biological research. By understanding its chemical properties and employing optimized protocols, Bromo-PEG1-Acid can be effectively utilized to construct well-defined and functional bioconjugates, paving the way for innovative solutions in medicine and biotechnology.

References

An In-depth Technical Guide to Bromo-PEG1-Acid: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and application insights for Bromo-PEG1-Acid, a heterobifunctional linker critical in the development of advanced bioconjugates and therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Physicochemical Properties

Bromo-PEG1-Acid, with the IUPAC name 3-(2-bromoethoxy)propanoic acid, is a valuable crosslinking reagent. It features a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal carboxylic acid that can be coupled with primary amines to form stable amide bonds.[1][2][3][4] The inclusion of a single polyethylene glycol (PEG) unit enhances the aqueous solubility of this linker.[2]

Table 1: Physicochemical Properties of Bromo-PEG1-Acid

| Property | Value | Source(s) |

| CAS Number | 1393330-33-0 | |

| Molecular Formula | C5H9BrO3 | |

| Molecular Weight | 197.03 g/mol | |

| Appearance | Solid, powder, crystals, or chunks; Colorless to light yellow liquid | |

| Purity | ≥95% to >98% (varies by supplier) | |

| Boiling Point | 301.7 ± 22.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 136.2 ± 22.3 °C | |

| Solubility | Soluble in DMSO (100 mg/mL), DMF, and DCM |

Safety Data and Handling

While Bromo-PEG1-Acid is generally not classified as a hazardous substance by many suppliers, standard laboratory precautions are essential to ensure personnel safety. A comprehensive understanding of its handling and storage requirements is crucial.

Table 2: Safety and Handling of Bromo-PEG1-Acid

| Aspect | Recommendation | Source(s) |

| Hazard Classification | Not classified as a hazardous substance or mixture. | |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious lab coat. | |

| Handling | Avoid inhalation, and contact with eyes and skin. Handle in a well-ventilated area or under a fume hood. Avoid dust and aerosol formation. | |

| Storage | Short-term (days to weeks): Dry, dark, at 0 - 4°C. Long-term (months to years): -20°C. Keep container tightly sealed. | |

| In case of Exposure: | ||

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. | |

| Skin Contact | Wash off with soap and plenty of water. | |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

Application in PROTAC Synthesis: An Experimental Protocol

Bromo-PEG1-Acid is a key building block in the modular synthesis of PROTACs. The following is a representative protocol for the synthesis of a PROTAC, illustrating the utility of this linker. This protocol is adapted from established methods for PROTAC synthesis.

Objective: To synthesize a PROTAC by coupling a target protein ligand (containing a nucleophilic group) and an E3 ligase ligand (containing a primary amine) using Bromo-PEG1-Acid as the linker.

Materials:

-

Target Protein Ligand (with a reactive thiol or hydroxyl group)

-

Bromo-PEG1-Acid

-

E3 Ligase Ligand (with a primary amine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for deprotection if using Boc-protected amines

-

Standard glassware for organic synthesis

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Flash column chromatography system for purification

Methodology:

Step 1: Conjugation of Bromo-PEG1-Acid to the Target Protein Ligand

-

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

-

Add a suitable base (e.g., potassium carbonate, 2.0 eq) if the nucleophile requires activation.

-

Add Bromo-PEG1-Acid (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating (e.g., 50°C) overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the resulting intermediate by flash column chromatography.

Step 2: Amide Coupling of the Intermediate with the E3 Ligase Ligand

-

Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous DMF.

-

Add the E3 ligase ligand (1.1 eq), followed by the coupling agent (e.g., DCC, 1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

-

Dilute the filtrate with an organic solvent and perform an aqueous workup.

-

Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Visualizing Workflows and Pathways

General Handling and Storage Workflow

The following diagram outlines the standard procedure for handling and storing Bromo-PEG1-Acid upon receipt.

PROTAC Synthesis Experimental Workflow

This diagram illustrates the key stages in the synthesis of a PROTAC using Bromo-PEG1-Acid as a linker.

Conceptual Signaling Pathway: PROTAC-Mediated Protein Degradation

Bromo-PEG1-Acid itself does not have a signaling pathway. Instead, it serves as a crucial component of a larger molecule, like a PROTAC, which is designed to modulate a biological pathway. The diagram below illustrates the conceptual pathway of PROTAC-mediated protein degradation.

Toxicological Considerations

References

Bromo-PEG1-Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Bromo-PEG1-Acid, with the IUPAC name 3-(2-bromoethoxy)propanoic acid, is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development.[1] Its structure, featuring a bromo group and a carboxylic acid connected by a single polyethylene glycol (PEG) unit, allows for the covalent linkage of two different molecules. The presence of the PEG spacer is designed to enhance the aqueous solubility of the resulting conjugates.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG1-Acid, offering valuable data and experimental protocols for scientists and researchers.

Physicochemical Properties

A summary of the key physicochemical properties of Bromo-PEG1-Acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1393330-33-0 | [1] |

| Molecular Formula | C5H9BrO3 | |

| Molecular Weight | 197.03 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically >95% |

Solubility Profile

The solubility of Bromo-PEG1-Acid is a critical parameter for its application in various experimental settings. The hydrophilic nature of the PEG spacer generally imparts good aqueous solubility.

Quantitative Solubility Data

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (507.54 mM) | Ultrasonic assistance may be required. | |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.5 mg/mL (12.69 mM) | Clear solution; saturation unknown. | |

| DMSO/SBE-β-CD in Saline (10:90 of 20%) | ≥ 2.5 mg/mL (12.69 mM) | Clear solution. | |

| DMSO/Corn Oil (10:90) | ≥ 2.5 mg/mL (12.69 mM) | Clear solution. |

Qualitative Solubility

Stability Profile

The stability of Bromo-PEG1-Acid is crucial for its storage and handling, as well as for the integrity of its conjugates.

Storage and Handling

For long-term storage, it is recommended to keep Bromo-PEG1-Acid at -20°C in a dry and dark environment. Under these conditions, the compound is expected to be stable for years. For short-term storage, 0-4°C is acceptable for days to weeks. The product is generally considered stable enough for shipping at ambient temperatures for a few weeks. When in solution, for instance in DMSO, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month, protected from light.

Chemical Stability

The chemical stability of Bromo-PEG1-Acid is influenced by its functional groups and the PEG linker.

-

Hydrolytic Stability : The ether linkage within the PEG chain is generally stable to hydrolysis. The carboxylic acid functional group is also stable under neutral and acidic conditions. Under basic conditions, it will exist as the carboxylate salt.

-

Thermal Stability : Polyethylene glycol compounds can undergo thermal and oxidative degradation at elevated temperatures, typically above 70°C, especially in the presence of oxygen.

-

Photostability : Exposure to light, particularly UV light, can potentially lead to degradation. It is advisable to protect solutions of Bromo-PEG1-Acid from light.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Bromo-PEG1-Acid.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of Bromo-PEG1-Acid in a solvent of interest.

Materials:

-

Bromo-PEG1-Acid

-

Solvent of interest (e.g., Water, Ethanol, DMF)

-

Scintillation vials or glass test tubes

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

-

Add an excess amount of Bromo-PEG1-Acid to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Bromo-PEG1-Acid in the diluted filtrate using a validated HPLC method.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Protocol for Stability Study and Forced Degradation

This protocol describes a comprehensive stability study of Bromo-PEG1-Acid, including forced degradation to identify potential degradation products and establish a stability-indicating analytical method.

1. Stability-Indicating HPLC Method Development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Bromo-PEG1-Acid has absorbance (e.g., around 210 nm), or a Charged Aerosol Detector (CAD) for better quantitation of non-chromophoric degradants.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

2. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways.

-

Acid Hydrolysis: Incubate a solution of Bromo-PEG1-Acid in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate a solution of Bromo-PEG1-Acid in 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of Bromo-PEG1-Acid with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid Bromo-PEG1-Acid and a solution to dry heat (e.g., 70°C).

-

Photodegradation: Expose solid Bromo-PEG1-Acid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

3. Long-Term and Accelerated Stability Testing:

-

Store aliquots of Bromo-PEG1-Acid under long-term (e.g., -20°C) and accelerated (e.g., 4°C or 25°C/60% RH) storage conditions.

-

At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples using the validated stability-indicating HPLC method.

-

Monitor for any decrease in the peak area of Bromo-PEG1-Acid and the appearance of new peaks corresponding to degradation products.

Application in PROTAC Synthesis

Bromo-PEG1-Acid is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: General workflow for PROTAC synthesis.

Conclusion

Bromo-PEG1-Acid is a valuable chemical tool for researchers in drug discovery and development. Its solubility and stability are key factors that influence its utility. While quantitative solubility data is limited to DMSO, its PEGylated structure suggests broader solubility in aqueous and polar organic solvents, which can be confirmed using the provided protocols. Proper storage at -20°C is essential to ensure its long-term stability. The detailed experimental protocols in this guide provide a framework for researchers to thoroughly characterize the solubility and stability of Bromo-PEG1-Acid in their specific applications, ensuring the reliability and reproducibility of their results.

References

Bromo-PEG1-Acid: A Core Component for PROTAC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] This event-driven mechanism allows for the catalytic degradation of proteins, including those previously considered "undruggable."[3]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

The Role of Linkers in PROTAC Design

The linker is a crucial element in PROTAC design, significantly influencing the molecule's efficacy, selectivity, and physicochemical properties. The length, rigidity, and composition of the linker are critical for the proper formation and stability of the ternary complex. Among the various types of linkers used, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and their flexible nature, which can facilitate the optimal orientation of the two ligands for ternary complex formation.

Bromo-PEG1-Acid: A Versatile Linker Building Block

Bromo-PEG1-Acid is a heterobifunctional PEG linker that serves as a valuable building block in the synthesis of PROTACs. It features a carboxylic acid group on one end and a bromo group on the other, connected by a single polyethylene glycol unit. This structure allows for a modular and versatile approach to PROTAC assembly. The carboxylic acid can be readily coupled with an amine-containing E3 ligase ligand through standard amide bond formation, while the bromo group can undergo nucleophilic substitution with a suitable functional group (e.g., a hydroxyl or amine) on the target protein ligand.

Quantitative Data for Bromo-PEG1-Acid

| Property | Value | Source |

| Chemical Formula | C₅H₉BrO₃ | BroadPharm |

| Molecular Weight | 197.03 g/mol | BroadPharm |

| CAS Number | 1393330-33-0 | BroadPharm |

| Appearance | White to off-white solid | BroadPharm |

| Purity | ≥95% | BroadPharm |

| Solubility | Soluble in DMSO and other organic solvents | BroadPharm |

| Storage | -20°C | BroadPharm |

Experimental Protocols

The following protocols describe the general steps for synthesizing a PROTAC using Bromo-PEG1-Acid. These are representative procedures and may require optimization for specific target and E3 ligase ligands.

Protocol 1: Amide Coupling of Bromo-PEG1-Acid with an E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid group of Bromo-PEG1-Acid with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Materials:

-

Bromo-PEG1-Acid

-

Amine-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add Bromo-PEG1-Acid (1.1 eq) to the solution.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the bromo-PEG1-E3 ligase ligand conjugate.

Protocol 2: Nucleophilic Substitution with a Target Protein Ligand

This protocol describes the reaction of the bromo-PEG1-E3 ligase ligand conjugate with a target protein ligand containing a nucleophilic group (e.g., a phenol or an amine). The following example uses a phenol-containing target protein ligand.

Materials:

-

Bromo-PEG1-E3 ligase ligand conjugate (from Protocol 1)

-

Phenol-containing target protein ligand

-

Potassium carbonate (K₂CO₃)

-

Anhydrous DMF

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction flask under an inert atmosphere, dissolve the phenol-containing target protein ligand (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution and stir for 30 minutes at room temperature.

-

Add the bromo-PEG1-E3 ligase ligand conjugate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

Mandatory Visualizations

Signaling Pathway: PROTAC-mediated Degradation of BCR-ABL

Caption: PROTAC-mediated degradation of the BCR-ABL oncoprotein.

Experimental Workflow: PROTAC Development

Caption: A typical workflow for the development of PROTACs.

Logical Relationship: Bromo-PEG1-Acid in PROTAC Synthesis

Caption: Modular synthesis of a PROTAC using Bromo-PEG1-Acid.

References

- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Bromo-PEG1-Acid in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that profoundly influences the stability, efficacy, and pharmacokinetic profile of the ADC. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This technical guide provides a comprehensive overview of Bromo-PEG1-Acid, a heterobifunctional linker, and its application in the development of next-generation ADCs.

Bromo-PEG1-Acid: Structure and Physicochemical Properties

Bromo-PEG1-Acid is a versatile linker that incorporates a single polyethylene glycol (PEG) unit flanked by a bromo group and a carboxylic acid. This unique structure imparts desirable properties for ADC development. The PEG moiety enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the final ADC, particularly when conjugated to hydrophobic payloads[][2][3][4].

The bromo group serves as a reactive handle for conjugation, acting as a good leaving group in nucleophilic substitution reactions, often with thiol groups on the antibody[5]. The terminal carboxylic acid provides a site for the attachment of the cytotoxic drug via a stable amide bond, typically through activation with coupling reagents like EDC or HATU.

Table 1: Physicochemical Properties of Bromo-PEG1-Acid

| Property | Value | Reference(s) |

| Chemical Formula | C5H9BrO3 | |

| Molecular Weight | 197.03 g/mol | |

| Appearance | Colorless to light yellow liquid or powder/crystals | |

| Density | ~1.6 g/cm³ | |

| Boiling Point | 301.7 ± 22.0 °C at 760 mmHg | |

| Storage Temperature | -20°C |

Role and Advantages of Bromo-PEG1-Acid in ADCs

The incorporation of Bromo-PEG1-Acid as a linker in ADCs offers several advantages that can lead to an improved therapeutic index.

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG spacer can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic proteins. The PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and extended plasma residence time, which in turn can result in greater tumor accumulation.

-

Biocompatibility and Reduced Immunogenicity: PEG is known for its low immunogenicity and biocompatibility, which can minimize the potential for immune responses against the linker-drug conjugate.

-

Versatile Conjugation Chemistry: The bifunctional nature of Bromo-PEG1-Acid allows for a two-step conjugation strategy. The carboxylic acid can be reacted with an amine-containing payload, and the bromo group can subsequently react with a thiol group on the antibody, providing flexibility in the design and synthesis of the ADC.

Experimental Protocols

Synthesis of Drug-Linker Construct

This protocol describes the conjugation of a cytotoxic drug containing a primary amine to Bromo-PEG1-Acid.

Materials:

-

Bromo-PEG1-Acid

-

Amine-containing cytotoxic drug

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) if a protecting group is used

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Activation of Bromo-PEG1-Acid:

-

Dissolve Bromo-PEG1-Acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.

-

-

Conjugation to Cytotoxic Drug:

-

Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

-

Add the activated Bromo-PEG1-Acid-NHS ester solution to the drug solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker construct by RP-HPLC to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the Bromo-PEG1-Drug construct by LC-MS and NMR spectroscopy.

-

Antibody-Drug Conjugation

This protocol outlines the conjugation of the Bromo-PEG1-Drug construct to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb)

-

Bromo-PEG1-Drug construct

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system

-

Hydrophobic interaction chromatography (HIC) system

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb in PBS.

-

Add a 5-10 molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially or fully reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column or SEC.

-

-

Conjugation Reaction:

-

Immediately add the purified Bromo-PEG1-Drug construct (typically 5-10 molar excess per free thiol) to the reduced antibody solution.

-

Incubate the reaction mixture at 4°C or room temperature for 2-4 hours.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC.

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy and/or HIC.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.

-

Identity and Integrity: Confirm the molecular weight and integrity of the ADC by mass spectrometry.

-

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis and Characterization

Caption: Experimental workflow for the synthesis, purification, and characterization of an ADC.

General Mechanism of Action and Downstream Signaling

The following diagram illustrates the general mechanism of action of an ADC targeting a cancer cell and a representative downstream signaling pathway affected by a microtubule-inhibiting payload.

Caption: General mechanism of ADC action leading to apoptosis via microtubule disruption.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing Bromo-PEG1-Acid is not extensively available in the public domain, the following table summarizes the expected impact of PEG linkers on ADC properties based on published studies with other PEGylated linkers. The actual performance will be dependent on the specific antibody, payload, and tumor target.

Table 2: Expected Impact of PEG Linkers on ADC Performance

| Parameter | No PEG Linker | With PEG Linker | Rationale | Reference(s) |

| In Vitro Cytotoxicity (IC50) | Potentially Lower | May slightly increase | PEG chain can sterically hinder binding or cellular uptake. | |

| Plasma Half-life (t1/2) | Shorter | Longer | Increased hydrodynamic radius reduces renal clearance. | |

| Tumor Accumulation | Lower | Higher | Longer circulation time allows for greater tumor penetration. | |

| Aggregation Propensity | Higher (with hydrophobic drugs) | Lower | Increased hydrophilicity improves solubility. | |

| Therapeutic Index | Narrower | Potentially Wider | Improved pharmacokinetics and reduced off-target toxicity. |

Conclusion

Bromo-PEG1-Acid is a valuable heterobifunctional linker for the development of antibody-drug conjugates. Its properties, including enhanced solubility, improved pharmacokinetics, and versatile conjugation chemistry, contribute to the potential for creating more effective and safer targeted cancer therapies. The rational design of the linker is a critical aspect of ADC development, and Bromo-PEG1-Acid offers a compelling option for researchers seeking to optimize the performance of their novel ADC candidates. Further studies detailing the in vivo performance of ADCs specifically utilizing Bromo-PEG1-Acid will be crucial to fully elucidate its potential in clinical applications.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG1-Acid Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins.[1][2] Bromo-PEG1-Acid is a heterobifunctional linker that offers two distinct reactive pathways for protein conjugation, providing flexibility in experimental design. This linker contains a carboxylic acid group for reaction with primary amines (e.g., lysine residues) and a bromide group, which is an excellent leaving group for nucleophilic substitution, particularly with thiol groups (e.g., cysteine residues).[3][4][5] This document provides detailed protocols for the bioconjugation of Bromo-PEG1-Acid to proteins, along with methods for characterization and purification of the resulting conjugates.

Principle of Bioconjugation with Bromo-PEG1-Acid

Bromo-PEG1-Acid offers two primary strategies for covalent attachment to proteins:

-

Amine Coupling via EDC/NHS Chemistry: The carboxylic acid moiety can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This ester readily reacts with primary amines on the protein, such as the ε-amine of lysine residues or the N-terminal α-amine, to form a stable amide bond.

-

Thiol-Alkylation: The bromide group on the linker can directly react with nucleophilic sulfhydryl groups of cysteine residues via an alkylation reaction, forming a stable thioether bond. This approach allows for more site-specific conjugation if the protein has a limited number of accessible cysteine residues.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation of Bromo-PEG1-Acid to a model protein. These values should be considered as a starting point and may require optimization for specific proteins and applications.

Table 1: Typical Reaction Conditions for Amine and Thiol Coupling

| Parameter | Amine Coupling (EDC/NHS) | Thiol Coupling |

| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |

| Bromo-PEG1-Acid Molar Excess | 10-50 fold | 10-50 fold |

| EDC Molar Excess (over PEG) | 2-10 fold | N/A |

| NHS Molar Excess (over PEG) | 2-10 fold | N/A |

| Activation pH | 4.5 - 6.0 | N/A |

| Conjugation pH | 7.2 - 8.0 | 7.5 - 8.5 |

| Reaction Time | 2-4 hours at RT, or overnight at 4°C | 2-4 hours at RT |

| Quenching Reagent | 50 mM Tris or Glycine | 10 mM DTT or Cysteine |

Table 2: Characterization of Protein-PEG Conjugates

| Analytical Method | Parameter Measured | Typical Result |

| SDS-PAGE | Apparent Molecular Weight | Increase in apparent molecular weight of the protein band. |

| MALDI-TOF Mass Spectrometry | Degree of PEGylation | A distribution of peaks corresponding to the unmodified protein and protein with 1, 2, 3, etc. PEG chains attached. |

| Size Exclusion Chromatography (SEC) | Purity and Aggregation | Earlier elution time for the PEGylated protein compared to the unmodified protein; separation of conjugate from unreacted PEG. |

| Reverse Phase HPLC (RP-HPLC) | Purity and Isomer Separation | Can be used to separate positional isomers of the PEGylated protein. |

Experimental Protocols

Materials and Reagents

-

Target Protein

-

Bromo-PEG1-Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-